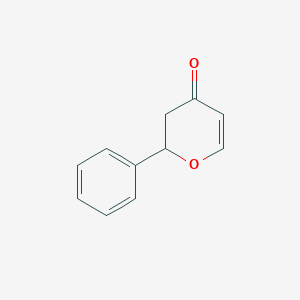
2-Phenyl-2H-pyran-4(3H)-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound provides important information about its properties and reactivity. Unfortunately, the specific molecular structure for “2-Phenyl-2H-pyran-4(3H)-one” is not available in the sources I found .Chemical Reactions Analysis
Information on the specific chemical reactions involving “2-Phenyl-2H-pyran-4(3H)-one” is not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Reactions and Synthesis
- Chemical Reactions : 6-Phenyl-2H-pyran-2-one, a related compound, undergoes nitration and ring-opening reactions under specific conditions, leading to various derivatives like 3-nitro-6-phenyl-2H-pyran-2-one and 4-benzoylcrotonic esters (Zakharkin & Sorokina, 1965).
- Microwave-Mediated Synthesis : Another derivative, 3,4,4a,11a-Tetrahydro-5-phenyl-2H-indeno[1,2-b]pyrano[3,2-e]pyran-6(5H)-one, was synthesized under microwave conditions, indicating a potential for efficient synthesis methods (Sharma et al., 2007).
Structural and Molecular Analysis
- Crystal Structure Analysis : The crystal structure of Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate was studied, revealing insights into molecular interactions and conformations (Sharmila et al., 2016).
- Molecular Structures : Various compounds such as 5-Amino-7-(4-bromophenyl)-3,7-dihydro-2H-thieno[3,2-b]pyran-6-carbonitrile 1,1-dioxide have been characterized to understand their molecular and crystal structures (Yu et al., 2010).
Applications
- Antimicrobial Properties : Derivatives of 2H-pyran-3(6H)-one, including phenylthio and benzenesulfonyl substituents, exhibit significant activity against gram-positive bacteria (Georgiadis et al., 1992).
- Anti-corrosion Performance : Pyran-2-one derivatives have shown potential as corrosion inhibitors for mild steel in acidic mediums, an application with significant industrial relevance (El Hattak et al., 2021).
Photochromic and Redox Properties
- Photochromic Compound Study : A novel photochromic compound, 3, 3-(2, 4-dimethoxy-phenyl)-3H-naphtho[2, 1-b]pyran, was synthesized, offering insights into molecular self-assembly and potential applications in photochromism (Tan et al., 2005).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-phenyl-2,3-dihydropyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-7,11H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGYTHOMODNQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC=CC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2H-pyran-4(3H)-one | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzo[d]thiazol-6-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2805925.png)
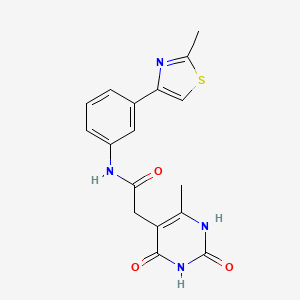

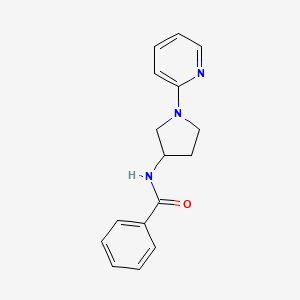
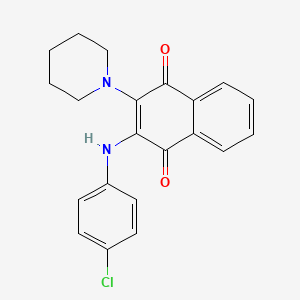
![6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2805936.png)
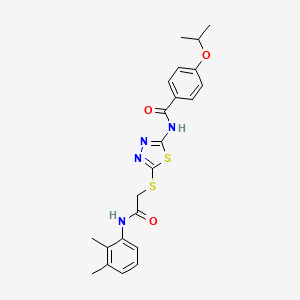
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2805939.png)

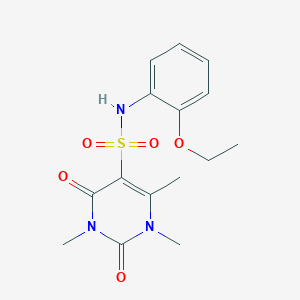

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2805945.png)

![[3-(Dimethylamino)phenyl]-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]methanone;hydrochloride](/img/structure/B2805948.png)